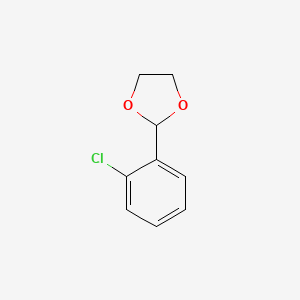

2-(2-Chlorophenyl)-1,3-dioxolane

描述

属性

CAS 编号 |

7366-47-4 |

|---|---|

分子式 |

C9H9ClO2 |

分子量 |

184.62 g/mol |

IUPAC 名称 |

2-(2-chlorophenyl)-1,3-dioxolane |

InChI |

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2 |

InChI 键 |

GAZHHIWZNZPXQM-UHFFFAOYSA-N |

规范 SMILES |

C1COC(O1)C2=CC=CC=C2Cl |

产品来源 |

United States |

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Research Findings and Key Differences

Physicochemical Properties

- Solubility : Fluorinated analogs (e.g., 2-(4-fluorophenyl)-) exhibit increased polarity and solubility in polar solvents compared to chlorinated derivatives .

- Thermal Stability : Bis-halogenated compounds (e.g., rac-2-[(2-Chlorophenyl)(4-chlorophenyl)methyl]-) display higher melting points due to stronger intermolecular interactions .

常见问题

Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-1,3-dioxolane, and what parameters critically influence reaction yield?

- Methodological Answer: Cyclocondensation of 2-chlorophenol derivatives with diols (e.g., ethylene glycol) under acid catalysis is a standard route. Key parameters include:

- Temperature: Optimal range of 80–120°C to balance reaction rate and side-product formation .

- Catalyst: Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for dioxolane ring closure .

- Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted diol or chlorophenol residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Confirm regiochemistry of the dioxolane ring and chlorophenyl substitution. For example, the deshielded protons adjacent to oxygen in the dioxolane ring appear at δ 4.2–4.8 ppm .

- FT-IR: Strong absorption bands at ~1100 cm⁻¹ (C-O-C stretching) and 750 cm⁻¹ (C-Cl bending) validate the structure .

- X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly if substituents induce ring puckering .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of vapors; chlorinated compounds may release HCl upon decomposition .

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

- Storage: Keep in airtight containers away from oxidizing agents to prevent exothermic reactions .

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenyl-containing compounds?

- Methodological Answer:

- Literature Screening: Follow a two-step process:

Title/Abstract Filtering: Exclude studies with non-standardized testing models (e.g., non-mammalian assays) .

Full-Text Review: Prioritize studies using OECD guidelines (e.g., acute oral toxicity in rats, Ames test for mutagenicity) .

- Meta-Analysis: Use software like RevMan to aggregate data, accounting for variables like dosage and exposure duration .

Q. What are common impurities in this compound synthesis, and how are they identified?

- Methodological Answer:

- Impurities: Residual 2-chlorophenol (unreacted starting material) or ethylene glycol adducts.

- Detection:

- GC-MS: Identifies volatile byproducts (e.g., chlorophenol dimer) via retention time and fragmentation patterns .

- HPLC-PDA: Quantifies non-volatile impurities using UV-Vis spectra (e.g., λ = 270 nm for aromatic byproducts) .

Advanced Research Questions

Q. How do computational chemistry approaches predict the reactivity of this compound in different solvents?

- Methodological Answer:

- DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to model solvation effects. Polar solvents (e.g., water) stabilize the transition state in nucleophilic reactions .

- MD Simulations: Predict diffusion coefficients and aggregation behavior in non-polar solvents (e.g., toluene) .

Q. What electronic effects arise from the chlorophenyl substituent in this compound?

- Methodological Answer:

- Hammett Analysis: The -Cl group is electron-withdrawing (σₚ = +0.23), reducing electron density on the dioxolane oxygen and increasing susceptibility to electrophilic attack .

- NBO Analysis: Reveals hyperconjugation between the chlorophenyl ring and dioxolane oxygen lone pairs, altering bond polarization .

Q. What challenges exist in studying the environmental degradation pathways of this compound?

- Methodological Answer:

- Photolysis Studies: Simulate UV exposure (λ = 254 nm) to track breakdown products. Challenges include differentiating abiotic vs. microbial degradation intermediates .

- LC-HRMS: Identifies hydroxylated or dechlorinated metabolites in soil/water matrices, but matrix effects complicate quantification .

Q. How is this compound utilized in designing functional polymers?

- Methodological Answer:

Q. What in vitro models are used to assess the biological interactions of this compound?

- Methodological Answer:

- HepG2 Cells: Evaluate hepatotoxicity via MTT assay; IC₅₀ values correlate with mitochondrial membrane potential disruption .

- Caco-2 Monolayers: Measure intestinal permeability using TEER (transepithelial electrical resistance) to predict oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。